molecular formula C7H16Cl2N2 B13467521 2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 2913280-11-0

2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B13467521
CAS No.: 2913280-11-0
M. Wt: 199.12 g/mol
InChI Key: QRQHCLUHHYGSFL-UHFFFAOYSA-N
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Description

2-Ethyl-2,6-diazaspiro[33]heptane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
  • 2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Uniqueness

2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

CAS No.

2913280-11-0

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

2-ethyl-2,6-diazaspiro[3.3]heptane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-9-5-7(6-9)3-8-4-7;;/h8H,2-6H2,1H3;2*1H

InChI Key

QRQHCLUHHYGSFL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CNC2.Cl.Cl

Origin of Product

United States

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